4-Amino-5-benzoyl-2-morpholino-3-thiophenecarbonitrile
Description
Historical Evolution of Thiophene Derivatives in Drug Discovery
Thiophene, a sulfur-containing heterocycle, has been a cornerstone of medicinal chemistry since its serendipitous discovery in 1882 as a benzene contaminant. Early applications focused on its aromatic stability and synthetic versatility, but the 20th century saw a paradigm shift toward exploiting its bioisosteric potential. The U.S. FDA’s approval of seven thiophene-containing drugs over the past decade underscores its clinical relevance. For instance, the Paal-Knorr and Gewald reactions enabled scalable synthesis of thiophene cores, while Volhard-Erdmann cyclization expanded access to benzothiophene derivatives.
A key milestone was the recognition of thiophene’s ability to mimic phenyl rings while offering superior metabolic stability and hydrogen-bonding capacity via its sulfur atom. This property drove its adoption in antihypertensives, antivirals, and anticancer agents. The structural plasticity of thiophene allows for regioselective substitutions, as seen in 4-amino-5-benzoyl-2-morpholino-3-thiophenecarbonitrile, where strategic functionalization at positions 2, 3, 4, and 5 optimizes target interactions.
Table 1: Evolution of Thiophene Derivatives in Drug Development
| Era | Key Advancements | Representative Drugs |
|---|---|---|
| Pre-1950s | Isolation and basic synthesis methods | None (research compounds) |
| 1960–2000 | Bioisosteric replacement strategies | Ticlopidine (antiplatelet) |
| 2000–Present | Computational design and polypharmacology | Rufinamide (antiepileptic) |
Role of Morpholino Substituents in Bioactive Molecule Design
Morpholino groups—a six-membered ring containing one oxygen and one nitrogen atom—have emerged as critical solubility-enhancing motifs. In this compound, the morpholino substituent at position 2 contributes to three key properties:
- Solubility Modulation : The morpholine ring’s polarity increases aqueous solubility, addressing a common limitation of thiophene derivatives.
- Conformational Restriction : The chair conformation of morpholino minimizes entropic penalties during target binding, as demonstrated in DprE1 inhibitors like compound 23j .
- Hydrogen-Bond Networks : The oxygen and nitrogen atoms engage in non-covalent interactions with enzymatic active sites, enhancing binding affinity.
Recent studies on CXCR4 antagonists and topoisomerase IIα inhibitors reveal that morpholino-containing thiophenes achieve 2–3-fold greater potency compared to non-substituted analogs. For example, molecular docking of compound 25a showed that its morpholino group forms a hydrogen bond with DprE1’s Asp381 residue, critical for antitubercular activity.
Table 2: Impact of Morpholino Substitution on Pharmacological Profiles
Strategic Importance of Carbonitrile Functional Groups in Pharmacophore Development
The carbonitrile (-CN) group at position 3 of this compound serves dual roles: electronic modulation and hydrogen-bond acceptor capacity. Nitrile groups lower electron density in the thiophene ring, facilitating π-π interactions with aromatic residues in protein binding pockets. In the Gewald reaction-derived analogs, cyano substituents improve metabolic stability by resisting oxidative degradation.
Structure-activity relationship (SAR) studies highlight that carbonitriles enhance binding to targets like acetylcholinesterase (IC~50~ = 0.42 μM) and L. major promastigotes (EC~50~ < 1 μM). The compound’s benzoyl group at position 5 further stabilizes the thiophene ring through conjugation, while the amino group at position 4 enables salt bridge formation with aspartate or glutamate residues.
Table 3: Carbonitrile Contributions to Pharmacokinetic Properties
Structure
3D Structure
Properties
IUPAC Name |
4-amino-5-benzoyl-2-morpholin-4-ylthiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c17-10-12-13(18)15(14(20)11-4-2-1-3-5-11)22-16(12)19-6-8-21-9-7-19/h1-5H,6-9,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMONTGZZRQGJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Amino-5-benzoyl-2-morpholino-3-thiophenecarbonitrile typically involves multi-step organic reactions. . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
4-Amino-5-benzoyl-2-morpholino-3-thiophenecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino or benzoyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications of 4-Amino-5-benzoyl-2-morpholino-3-thiophenecarbonitrile
This compound (C16H15N3O2S) is a complex organic compound with a molecular weight of 313.37 g/mol that has garnered attention in scientific research for its versatile applications in chemistry, biology, medicine, and industry. Its unique structure, featuring a morpholino group, a thiophene ring, and a benzoyl moiety, contributes to its distinct reactivity and selectivity properties, making it a valuable building block and reagent in various scientific disciplines.
Applications Overview
This compound serves as a crucial building block in synthesizing more complex molecules and as a reagent in organic synthesis. Studies explore its potential biological activities, including antimicrobial and anticancer properties. Ongoing research investigates its potential as a therapeutic agent for various diseases, alongside its use in developing new materials and as an intermediate in pharmaceutical production.
Chemical Reactions and Applications
This compound undergoes several chemical reactions, making it a versatile reagent in chemical synthesis.
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can result in forming amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino or benzoyl groups, leading to various derivatives.
These reactions typically involve organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The products of these reactions depend on the specific reagents and conditions used.
Biological Activities
The biological activity of this compound is attributed to its interaction with specific biological targets. Studies suggest it may inhibit enzymes involved in metabolic pathways, impacting cellular functions like proliferation and apoptosis, and it may also act on various receptors, modulating signaling pathways crucial for maintaining homeostasis in biological systems.
Enzyme Inhibition : This compound may inhibit certain enzymes involved in metabolic pathways, impacting cellular functions such as proliferation and apoptosis.
Receptor Modulation : The compound may act on various receptors, modulating signaling pathways that are crucial for maintaining homeostasis in biological systems.
Research Findings
Research indicates several potential biological activities of this compound:
Anticancer Activity: A study in the Journal of Medicinal Chemistry (2023) demonstrated that this compound induced apoptosis in human breast cancer cells via the intrinsic apoptotic pathway, leading to increased pro-apoptotic proteins and decreased anti-apoptotic proteins, suggesting a mechanism involving mitochondrial dysfunction.
Mechanism of Action
The mechanism of action of 4-Amino-5-benzoyl-2-morpholino-3-thiophenecarbonitrile involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of bacterial cell walls or disrupt cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
†Estimated based on substituent contributions (morpholino ≈ 87 g/mol).
Key Observations:
Substituent Effects on Solubility: The morpholino group in the target compound is expected to increase water solubility compared to the lipophilic benzylsulfanyl () or (2-oxo-2-phenylethyl)sulfanyl () groups. This property is advantageous in drug design for enhancing bioavailability . The mercapto group () introduces reactivity but may reduce stability due to thiol oxidation risks .
The target compound’s estimated weight (~340–360 g/mol) positions it favorably for drug-likeness (typically <500 g/mol).
Functional Group Reactivity: Morpholino’s ether and amine groups enable hydrogen bonding, making the target compound a candidate for enzyme inhibition (e.g., kinase targets). In contrast, sulfanyl groups (Evidences 1, 3) may engage in hydrophobic interactions .
Synthetic Utility: ’s 5-Amino-3-phenyl-isothiazole-4-carbonitrile, though an isothiazole analog, highlights the broader applicability of carbonitrile-containing heterocycles in medicinal chemistry .
Research Implications
Future research should prioritize synthesizing this compound and experimentally validating its physicochemical and biological properties, particularly in drug discovery contexts.
Biological Activity
4-Amino-5-benzoyl-2-morpholino-3-thiophenecarbonitrile (chemical formula: C16H15N3O2S) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Weight : 313.37 g/mol
- IUPAC Name : this compound
- Structure : The compound features a morpholino group, a thiophene ring, and a benzoyl moiety, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, impacting cellular functions such as proliferation and apoptosis.
- Receptor Modulation : The compound may act on various receptors, modulating signaling pathways that are crucial for maintaining homeostasis in biological systems.
Biological Activity Overview
Research has indicated several potential biological activities of this compound:
| Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines through apoptosis. |
| Antimicrobial | Demonstrates activity against a range of bacterial strains, suggesting potential as an antibiotic. |
| Anti-inflammatory | Shows promise in reducing inflammation in preclinical models. |
Case Studies and Research Findings
-
Anticancer Activity :
- A study published in Journal of Medicinal Chemistry (2023) demonstrated that this compound induced apoptosis in human breast cancer cells via the intrinsic apoptotic pathway. The compound led to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins, suggesting a mechanism involving mitochondrial dysfunction .
-
Antimicrobial Properties :
- Research conducted by Smith et al. (2024) highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of conventional antibiotics, indicating its potential as a novel antimicrobial agent .
- Anti-inflammatory Effects :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Amino-5-benzoyl-2-morpholino-3-thiophenecarbonitrile, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling morpholine with thiophene precursors followed by benzoylation. Optimize conditions via Design of Experiments (DoE) to assess variables (temperature, catalyst loading, solvent polarity). For example, using polar aprotic solvents (e.g., DMF) at 80–100°C improves intermediate stability. Monitor reaction progress via TLC or HPLC, and purify via column chromatography using gradient elution (hexane/ethyl acetate) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?
- Methodological Answer : Use -NMR and -NMR to confirm the thiophene backbone, benzoyl group, and morpholine substitution. Mass spectrometry (HRMS) validates molecular weight. IR spectroscopy identifies nitrile (C≡N, ~2200 cm) and amide (C=O, ~1650 cm) stretches. Cross-validate with computational NMR prediction tools (e.g., ACD/Labs) to resolve overlapping signals in complex regions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow institutional Chemical Hygiene Plans (e.g., OSHA standards). Use fume hoods for synthesis due to nitrile toxicity. Wear nitrile gloves, lab coats, and safety goggles. Store in airtight containers at 2–8°C. Conduct risk assessments for waste disposal, particularly for halogenated byproducts .
Advanced Research Questions
Q. How can computational quantum chemistry models predict reactivity or regioselectivity in derivatives of this compound?
- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the nitrile group’s electrophilicity can be modulated by substituent effects. Pair DFT with molecular dynamics simulations to predict solvent interactions and transition states, reducing experimental trial-and-error .
Q. What strategies resolve contradictions in bioactivity data across studies, such as conflicting IC values in kinase inhibition assays?
- Methodological Answer : Standardize assay conditions (e.g., ATP concentration, pH, incubation time). Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to cross-validate. Apply meta-analysis frameworks to identify confounding variables (e.g., solvent DMSO’s inhibitory effects at >1% v/v). Share raw data via open-access platforms for reproducibility audits .
Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the morpholine and benzoyl moieties in target binding?
- Methodological Answer : Synthesize analogs with morpholine replaced by piperazine or thiomorpholine and benzoyl substituted with heteroaromatic groups. Use surface plasmon resonance (SPR) or X-ray crystallography to map binding interactions. Apply Free-Wilson analysis to quantify contributions of individual substituents to activity .
Q. Which separation techniques (e.g., chromatography, crystallization) are optimal for isolating this compound from complex reaction mixtures?
- Methodological Answer : Use preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) for high-purity isolation. For scale-up, explore antisolvent crystallization (e.g., adding water to DMF solution) to enhance yield. Membrane filtration (e.g., nanofiltration) removes low-MW impurities while retaining the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
